molecular formula C8H10N2O3 B13168977 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13168977
M. Wt: 182.18 g/mol
InChI Key: SIGYJWWJTXQSCR-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloro-4-carboxypyrimidine with 1-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can influence its solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(1-methoxyethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5(13-2)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12)

InChI Key

SIGYJWWJTXQSCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)C(=O)O)OC

Origin of Product

United States

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